molecular formula C18H16N6O B14936176 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

Cat. No.: B14936176
M. Wt: 332.4 g/mol
InChI Key: VDYRUWYLPSVGME-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridine-2-carboxamide group and a 2-(1H-indol-3-yl)ethyl moiety. This structure combines pharmacologically relevant motifs: the indole group is associated with biological activity in neurotransmitters and kinase inhibitors, while the 1,2,4-triazole ring is known for its role in metal coordination and enzyme inhibition .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H16N6O/c25-17(15-7-3-4-10-19-15)22-18-21-16(23-24-18)9-8-12-11-20-14-6-2-1-5-13(12)14/h1-7,10-11,20H,8-9H2,(H2,21,22,23,24,25)

InChI Key

VDYRUWYLPSVGME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of tryptamine with a carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde derivatives, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Pyridine Motifs

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide ():

  • Structure : Lacks the indole-ethyl substituent, retaining only the triazole-pyridine carboxamide backbone.
  • Properties: Crystallizes in a monoclinic system (space group P21/n) with hydrogen-bonded 2D sheets stabilized by π–π stacking .

2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine ():

  • Structure : Features a triazole linked to two pyridine rings.
  • Biological Relevance: Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, suggesting a metabolic or diagnostic role . Unlike the query compound, this analogue lacks an indole or carboxamide group, highlighting divergent biological pathways.

Analogues with Indole or Heterocyclic Modifications

5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide ():

  • Structure : Shares the triazolyl-ethyl-indole backbone but replaces pyridine-2-carboxamide with an indolinecarboxamide.
  • The indoline group may confer distinct conformational flexibility compared to the rigid indole-ethyl chain in the query compound.

Ethyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate ():

  • Structure : Simpler triazole derivative with an ester-functionalized side chain.
  • Applications : Serves as a building block in organic synthesis, emphasizing the versatility of triazole cores in medicinal chemistry .

Pesticidal Triazole Derivatives ()

Compounds like N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclamide demonstrate triazole-based agrochemical applications. These derivatives prioritize sulfonyl and pyrimidine groups for pesticidal activity, contrasting with the query compound’s indole and carboxamide pharmacophores .

Comparative Data Table

Compound Name Structural Features Key Properties/Activities Reference
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide Indole-ethyl-triazole + pyridine carboxamide Potential enzyme inhibition, hydrogen bonding
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide Triazole-pyridine carboxamide Crystallizes in P21/n, π–π stacking
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Triazole with dual pyridine rings 55.64-fold increase in MMD plasma
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide Triazolyl-ethyl-indolinecarboxamide Cdc34 acidic loop inhibition
N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclamide Triazole-pyrrolidine sulfonyl Pesticidal activity

Key Research Findings

  • Structural Influence on Activity : The indole-ethyl group in the query compound may enhance binding to hydrophobic enzyme pockets compared to simpler triazole-pyridine derivatives .
  • Metabolic vs.
  • Agrochemical Divergence : Pesticidal triazoles prioritize sulfonyl and pyrimidine groups, underscoring the role of substituents in determining application domains .

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